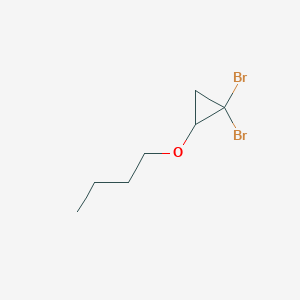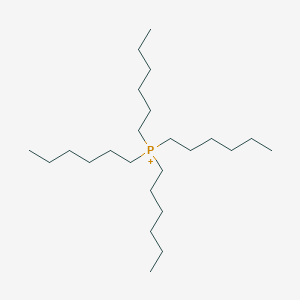
Phosphonium, tetrahexyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonium, tetrahexyl- is a quaternary phosphonium salt with the chemical formula ( \text{P(C}6\text{H}{13})_4^+ ). This compound is part of a broader class of phosphonium salts, which are known for their stability and versatility in various chemical applications. Phosphonium, tetrahexyl- is particularly notable for its use in ionic liquids, which are salts in the liquid state at relatively low temperatures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphonium, tetrahexyl- can be synthesized through the alkylation of phosphines. One common method involves the reaction of hexyl bromide with triphenylphosphine in the presence of a base. The reaction typically proceeds as follows: [ \text{PPh}_3 + 4 \text{C}6\text{H}{13}\text{Br} \rightarrow \text{P(C}6\text{H}{13})_4^+ \text{Br}^- + 3 \text{PhBr} ]
Industrial Production Methods
In industrial settings, the production of phosphonium, tetrahexyl- often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving elevated temperatures and pressures to drive the reaction to completion.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonium, tetrahexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the corresponding phosphine.
Substitution: The tetrahexylphosphonium ion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products
Oxidation: Phosphine oxides.
Reduction: Tetrahexylphosphine.
Substitution: Various substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
Phosphonium, tetrahexyl- has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst and in the synthesis of ionic liquids.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Utilized in the production of flame retardants and as a solvent in various chemical processes.
Wirkmechanismus
The mechanism by which phosphonium, tetrahexyl- exerts its effects often involves the interaction of the phosphonium ion with various molecular targets. In biological systems, it can interact with cell membranes, potentially disrupting their integrity and leading to antimicrobial effects. In chemical reactions, the phosphonium ion can act as a nucleophile or electrophile, depending on the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Phosphonium, tetrahexyl- can be compared with other quaternary phosphonium salts such as:
Tetraphenylphosphonium: Known for its use in Wittig reactions.
Tetramethylphosphonium: Commonly used in organic synthesis.
Trihexyl(tetradecyl)phosphonium: Notable for its use in ionic liquids with unique thermal and chemical stability.
Phosphonium, tetrahexyl- stands out due to its longer alkyl chains, which impart unique solubility and stability properties, making it particularly useful in the formation of ionic liquids and as a phase-transfer catalyst.
Eigenschaften
CAS-Nummer |
45286-86-0 |
|---|---|
Molekularformel |
C24H52P+ |
Molekulargewicht |
371.6 g/mol |
IUPAC-Name |
tetrahexylphosphanium |
InChI |
InChI=1S/C24H52P/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4/h5-24H2,1-4H3/q+1 |
InChI-Schlüssel |
AGWJLDNNUJKAHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


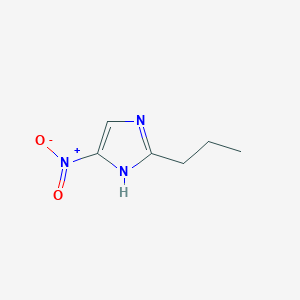
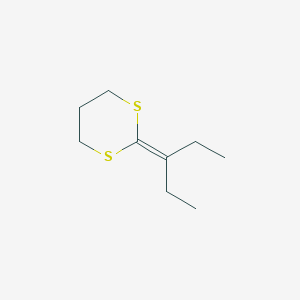
![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrobenzonitrile](/img/structure/B14667130.png)
![Adenosine, 2'-deoxy-5'-O-[(4-methoxyphenyl)diphenylmethyl]-](/img/structure/B14667133.png)


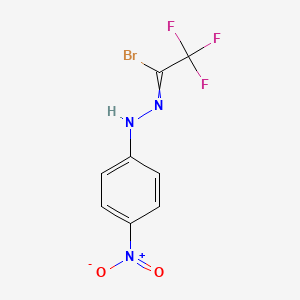


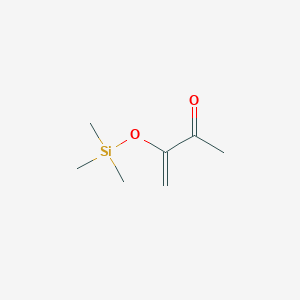

![3,4-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14667192.png)

